“2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” is one of the impurities of Paclitaxel . Paclitaxel is a tetracyclic diterpenoid originally isolated from the Pacific yew tree Taxus brevifolia . It is a mitotic inhibitor used in cancer chemotherapy .
The synthesis of “2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” involves the use of β-cyanoethyl phosphoramidite chemistry combined with tert-butyldimethylsilyl protection of the ribose 2’-hydroxyl group . Phosphoramidite monomers are activated with 5-benzylmercapto-1H-tetrazole, enabling fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .
The molecular formula of “2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” is C53H65SiNO14 . It contains a total of 140 bonds, including 75 non-H bonds, 25 multiple bonds, 17 rotatable bonds, 7 double bonds, 18 aromatic bonds, 1 four-membered ring, 5 six-membered rings, 2 eight-membered rings, 1 ten-membered ring, and 1 twelve-membered ring .
The chemical reactions involved in the synthesis of “2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” include the activation of phosphoramidite monomers with 5-benzylmercapto-1H-tetrazole . This enables fast and highly efficient coupling to the 5’-hydroxyl group of the support-bound oligonucleotide .
The molecular weight of “2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel” is 968.17 . Other physical and chemical properties such as solubility, boiling point, melting point, and density are not explicitly mentioned in the search results.
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel is a synthetic derivative of Paclitaxel, a well-known chemotherapeutic agent used primarily for the treatment of various cancers, including ovarian and breast cancer. This compound is designed to enhance the pharmacological properties of Paclitaxel by modifying its structure to improve its solubility and bioavailability while potentially reducing its toxicity. The source of this compound primarily stems from chemical synthesis methods aimed at producing more effective anticancer agents.
This compound falls under the category of anticancer agents and is classified as a taxane derivative. Its structural modifications aim to improve therapeutic efficacy while minimizing adverse effects associated with traditional Paclitaxel formulations.
The synthesis of 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel typically involves the following steps:
These reactions are often conducted under controlled conditions to optimize yield and purity, utilizing solvents such as dichloromethane or tetrahydrofuran and catalysts as necessary .
The synthesis requires careful monitoring of reaction conditions such as temperature, time, and pH to ensure successful modification without degrading the Paclitaxel backbone. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for purification and characterization of the final product .
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel has a complex molecular structure characterized by:
The structural representation includes a taxane core with specific functional groups that enhance its solubility and interaction with biological targets .
The compound features a melting point exceeding 156 °C (decomposing) and has a predicted boiling point around 949.7 °C. Its density is approximately 1.28 g/cm³ .
The primary chemical reactions involving 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel focus on its interactions with biological targets, particularly in cancer cells:
Studies involving this compound typically utilize cell lines to assess cytotoxicity and mechanisms of action, often employing assays such as MTT or Annexin V staining to evaluate cell viability and apoptosis induction .
The mechanism by which 2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel exerts its anticancer effects involves:
Research indicates that derivatives like this one may exhibit enhanced potency compared to standard Paclitaxel due to improved pharmacokinetic properties, allowing for more effective treatment regimens .
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxy Paclitaxel is primarily utilized in:
This compound exemplifies ongoing efforts in medicinal chemistry to refine existing drugs for better clinical outcomes while mitigating side effects associated with traditional therapies .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3